1,7-Diaminoheptane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

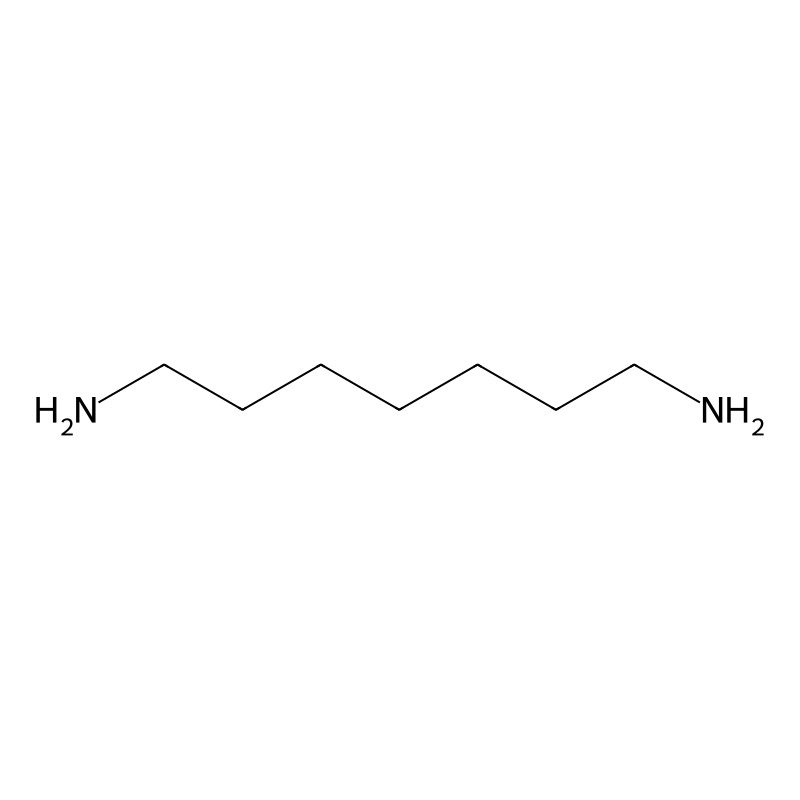

1,7-Diaminoheptane is an organic compound with the molecular formula C₇H₁₈N₂ and a molecular weight of approximately 130.23 g/mol. It consists of a straight-chain aliphatic structure featuring two amino groups located at the first and seventh carbon atoms. This unique positioning of amino groups contributes to its potential as a versatile building block in organic synthesis and materials science. The compound appears as a solid at room temperature and is soluble in water, making it suitable for various applications in chemical processes and biological studies .

Organic Synthesis:

1,7-Diaminoheptane serves as a vital building block in organic synthesis, particularly for the preparation of various cyclic and polycyclic compounds. Its presence of two primary amine groups (-NH2) at opposite ends of a seven-carbon chain allows for efficient ring formation through reactions like cyclization and condensation. Studies have shown its application in synthesizing macrocycles, , heterocycles, , and even complex cage-like structures.

Material Science:

,7-Diaminoheptane holds potential in material science for the development of functional materials. Its unique structure allows for participation in various self-assembly processes, leading to the formation of ordered structures with specific properties. Research explores its use in creating:

- Supramolecular gels: These gels exhibit interesting properties like self-healing and stimuli-responsiveness, making them valuable in areas like drug delivery and tissue engineering.

- Metal-organic frameworks (MOFs): These highly porous materials find applications in gas storage, separation, and catalysis. 1,7-Diaminoheptane can be incorporated into MOF structures to tailor their pore size and functionality.

- Nucleophilic Substitution: The amino groups can act as nucleophiles, allowing for substitutions with electrophiles.

- Formation of Amides: Reacting with carboxylic acids can yield amides, which are important in pharmaceuticals.

- Cross-linking Reactions: It can serve as a cross-linker in polymer chemistry, enhancing the mechanical properties of materials .

For example, it can be used to synthesize 7-amino-1-guanidinooctane and 1,7-diamino-trans-hept-3-ene, which are significant in biochemical applications .

1,7-Diaminoheptane exhibits biological activity that may be linked to its structural properties. It has been studied for its role in cellular processes and potential therapeutic applications. The compound is involved in pathways related to polyamine metabolism, which is crucial for cell growth and differentiation. Its derivatives have shown promise in modulating biological responses, making it a candidate for further pharmacological exploration .

The synthesis of 1,7-diaminoheptane can be achieved through several methods:

- Alkylation of Amines: This involves the reaction of primary amines with appropriate alkyl halides.

- Reductive Amination: Utilizing aldehydes or ketones with ammonia or primary amines under reducing conditions can yield 1,7-diaminoheptane.

- Hydrogenation of Nitriles: Reducing nitriles derived from heptanoic acid can also produce the desired diamine .

These methods highlight the versatility of synthetic routes available for producing this compound.

1,7-Diaminoheptane finds applications across various fields:

- Polymer Chemistry: Used as a cross-linking agent to enhance the properties of polymers.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic effects in treating diseases related to cell growth and metabolism.

- Biochemical Research: Serves as a reagent in synthesizing biologically active compounds .

Interaction studies involving 1,7-diaminoheptane focus on its reactivity and compatibility with other chemical entities. Research indicates that it can interact with various substrates due to its amino groups, influencing reaction pathways and product formation. These interactions are crucial for understanding its role in biological systems and material science applications .

Several compounds share structural similarities with 1,7-diaminoheptane. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,6-Diaminohexane | C₆H₁₄N₂ | Shorter carbon chain; similar reactivity |

| 1,10-Diaminodecane | C₁₀H₂₂N₂ | Longer carbon chain; used in polymers |

| 2-Aminoethyltrimethylammonium chloride | C₇H₁₈ClN₂ | Quaternary ammonium compound; used in surfactants |

Uniqueness of 1,7-Diaminoheptane

The uniqueness of 1,7-diaminoheptane lies in its specific chain length and the positioning of the amino groups. This configuration allows it to participate effectively in cross-linking reactions while also providing distinct biological activity compared to its shorter or longer analogs. Its ability to form stable complexes makes it particularly valuable in material science and biochemistry .

Traditional synthetic approaches for 1,7-diaminoheptane production rely on well-established methodologies that have been refined over decades of industrial practice [2] [7]. The Gabriel synthesis represents one of the most reliable methods for preparing primary amines without contamination from secondary or tertiary amine byproducts [16] [17]. This approach involves the alkylation of potassium phthalimide with 1,7-dibromoheptane or 1,7-diiodoheptane, followed by hydrazinolysis to liberate the desired diamine [16]. The reaction proceeds through nucleophilic substitution mechanisms, with the phthalimide anion serving as a protected nitrogen nucleophile [17].

The Gabriel synthesis typically employs dimethylformamide as the preferred solvent due to the moderate solubility of potassium phthalimide and the enhanced yields obtained under these conditions [17]. Reaction temperatures range from 80 to 120 degrees Celsius, with reaction times extending from several hours to overnight depending on the specific halide employed [16]. The subsequent hydrazinolysis step utilizes hydrazine hydrate to cleave the phthalyl protecting groups, forming phthalyl hydrazide as a byproduct that can be easily separated [17].

Alternative traditional approaches include the reduction of diacetamide derivatives prepared from heptanedioic acid [7]. This methodology involves the initial formation of the corresponding diamide through standard acylation procedures, followed by reduction using lithium aluminum hydride or sodium borohydride [19]. The reduction step requires careful control of reaction conditions to prevent over-reduction or incomplete conversion [19].

The Hofmann degradation reaction provides another classical route, utilizing heptanediamide as the starting material [7]. This process involves treatment with bromine and sodium hydroxide under aqueous conditions, leading to the formation of isocyanate intermediates that subsequently hydrolyze to yield the primary diamine [7]. While this method offers operational simplicity, yields are typically moderate due to side reactions and the harsh alkaline conditions required [7].

| Synthetic Method | Starting Material | Key Reagents | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Gabriel Synthesis | 1,7-Dibromoheptane | Potassium phthalimide, hydrazine | 60-80 [16] [17] | Primary amine selectivity | Multi-step process |

| Diacetamide Reduction | Heptanedioic acid | Lithium aluminum hydride | 70-90 [19] | Mild conditions | Harsh reducing conditions |

| Hofmann Degradation | Heptanediamide | Bromine, sodium hydroxide | 50-70 [7] | Simple procedure | Low yields |

| Curtius Rearrangement | Heptanedioyl diazide | Sodium azide, heat | 60-75 [7] | Direct amination | Safety concerns |

Catalytic Hydrogenation of Dinitriles

Catalytic hydrogenation of pimelonitrile (heptanedinitrile) represents the most industrially relevant approach for large-scale 1,7-diaminoheptane production [19]. This methodology involves the direct reduction of both nitrile groups under hydrogen atmosphere in the presence of suitable metal catalysts [19] [20]. The process typically requires elevated temperatures and pressures to achieve acceptable conversion rates and selectivities [19].

Nickel-based catalysts, particularly nickel supported on alumina, demonstrate excellent performance for dinitrile hydrogenation reactions [19]. These systems operate effectively at temperatures ranging from 120 to 140 degrees Celsius under hydrogen pressures of 50 to 70 atmospheres [19]. The presence of ammonia in the reaction mixture serves dual purposes: it acts as a promoter for the hydrogenation reaction and helps suppress the formation of cyclic secondary amine byproducts through competitive coordination to the metal surface [19].

Palladium on carbon catalysts offer enhanced selectivity compared to nickel systems, operating under milder conditions with temperatures between 80 and 100 degrees Celsius [19]. The reduced reaction severity minimizes side reactions, particularly the formation of monoamine intermediates and over-reduction products that can complicate product purification [19]. However, the higher cost of palladium catalysts limits their application to specialized or high-value products [20].

Raney nickel systems provide a cost-effective alternative for industrial applications, though they typically require more stringent reaction conditions [19]. These catalysts demonstrate good activity at temperatures between 100 and 120 degrees Celsius, with hydrogen pressures ranging from 40 to 60 atmospheres [19]. The heterogeneous nature of Raney nickel facilitates catalyst separation and recycling, making it attractive for continuous industrial processes [20].

Cobalt-iron oxide catalysts, developed specifically for dinitrile hydrogenation applications, operate at higher temperatures of 130 to 160 degrees Celsius but demonstrate excellent stability under industrial conditions [19]. These systems require careful activation procedures involving treatment with hydrogen and ammonia mixtures at elevated temperatures to achieve optimal performance [19].

| Catalyst System | Temperature (°C) | Pressure (atm) | Selectivity to Diamine (%) | Conversion (%) | Side Products |

|---|---|---|---|---|---|

| Nickel/Alumina | 120-140 [19] | 50-70 [19] | 80-85 [19] | 90-95 [19] | Monoamine, cyclized products |

| Palladium/Carbon | 80-100 [19] | 30-50 [19] | 85-90 [19] | 85-90 [19] | Monoamine, over-reduction |

| Raney Nickel | 100-120 [19] | 40-60 [19] | 75-80 [19] | 85-90 [19] | Monoamine, cyclized products |

| Cobalt-Iron Oxide | 130-160 [19] | 60-80 [19] | 70-75 [19] | 80-85 [19] | Monoamine, polymerization |

The hydrogenation reaction proceeds through sequential reduction of each nitrile group, with the formation of intermediate imine species that undergo further reduction to yield the final diamine product [20]. The exothermic nature of the reaction necessitates careful temperature control to prevent runaway reactions and catalyst deactivation [19]. Multi-stage reactor configurations are commonly employed to manage heat removal and maintain optimal reaction conditions throughout the conversion process [19].

Enzymatic Amination Approaches

Enzymatic synthesis of 1,7-diaminoheptane represents an emerging field that leverages the high selectivity and mild reaction conditions characteristic of biocatalytic processes [8] [11] [13]. Amine dehydrogenases have shown particular promise for the reductive amination of suitable carbonyl precursors, utilizing nicotinamide cofactors to drive the formation of carbon-nitrogen bonds [8] [13]. These enzymes operate under physiological conditions with excellent stereoselectivity, making them attractive for the production of chiral diamines [13].

Transaminase enzymes offer another promising approach for diamine synthesis through the transfer of amino groups from suitable donors to acceptor molecules [11] [14]. Recent developments in protein engineering have expanded the substrate scope of these enzymes to include longer-chain compounds relevant to 1,7-diaminoheptane synthesis [8] [14]. The pyridoxal phosphate cofactor system enables these enzymes to catalyze transamination reactions with high efficiency and selectivity [14].

Engineered amine dehydrogenases derived from phenylalanine dehydrogenase and leucine dehydrogenase have demonstrated the ability to accept ketone substrates rather than their natural alpha-keto acid substrates [8]. Site-directed mutagenesis targeting the active site has enabled the accommodation of longer aliphatic chains, opening pathways for the synthesis of extended diamines [8]. These engineered variants maintain excellent stereoselectivity while expanding substrate scope to include seven-carbon chain precursors [8].

The development of enzymatic cascades combining multiple biocatalysts offers particular advantages for complex diamine synthesis [12] [18]. Multi-enzyme systems can perform sequential transformations starting from readily available precursors, eliminating the need for isolation and purification of intermediate compounds [12]. Such cascade reactions have been successfully demonstrated for the conversion of cycloalkanes to alpha,omega-diamines through carefully orchestrated enzyme combinations [12].

Aldoxime dehydratases represent a novel class of enzymes capable of converting dialdoximes directly to dinitriles, which can subsequently undergo reduction to yield diamines [15]. These enzymes operate under mild aqueous conditions without the need for toxic reagents such as hydrogen cyanide [15]. The substrate scope studies have demonstrated compatibility with various chain lengths, including seven-carbon dialdoxime substrates relevant to 1,7-diaminoheptane synthesis [15].

| Enzyme Class | Substrate | Cofactor Requirements | Temperature (°C) | pH Optimum | Stereoselectivity |

|---|---|---|---|---|---|

| Amine Dehydrogenases | 7-Oxoheptanoic acid | NADH/NADPH [8] [13] | 25-40 [13] | 7.0-8.5 [13] | High (>95% ee) [13] |

| Transaminases | Alpha-keto acid derivatives | PLP, amino donor [11] [14] | 30-50 [14] | 7.5-9.0 [14] | High (>90% ee) [14] |

| Aldoxime Dehydratases | Heptane dialdoxime | None [15] | 25-35 [15] | 7.0-8.0 [15] | Non-stereoselective [15] |

| Cytochrome P450 | Heptanol derivatives | NADPH, oxygen [8] | 25-40 [8] | 7.0-8.5 [8] | High (>90% ee) [8] |

The integration of cofactor recycling systems is crucial for the economic viability of enzymatic processes [13]. Formate dehydrogenase systems have proven particularly effective for regenerating nicotinamide cofactors, utilizing formate as a sacrificial electron donor [13]. This approach eliminates the need for stoichiometric quantities of expensive cofactors while generating only carbon dioxide as a byproduct [13].

Green Chemistry Synthesis Protocols

Green chemistry approaches to 1,7-diaminoheptane synthesis focus on minimizing environmental impact through solvent reduction, energy efficiency, and waste minimization [5] [6]. Solvent-free synthesis protocols eliminate the need for organic solvents entirely, conducting reactions through neat mixing of reactants or using minimal quantities of environmentally benign media [5]. These approaches typically demonstrate excellent atom economy and reduced waste generation compared to traditional solution-phase methods [5].

Microwave-assisted synthesis has emerged as a powerful tool for accelerating diamine formation reactions while reducing energy consumption [7]. The selective heating mechanism of microwave irradiation enables rapid temperature elevation with precise control, reducing reaction times from hours to minutes [7]. This approach has been successfully applied to various diamine synthesis routes, including reductive amination and cyclization reactions [7].

Ionic liquid-mediated synthesis offers the advantages of recyclable reaction media with tunable properties [6]. Task-specific ionic liquids can be designed to promote specific transformations while facilitating product separation and catalyst recovery [6]. The negligible vapor pressure of ionic liquids eliminates solvent loss through evaporation, contributing to improved process sustainability [6].

Supercritical carbon dioxide represents an environmentally benign solvent alternative for diamine synthesis reactions [7]. The unique properties of supercritical carbon dioxide, including high diffusivity and tunable solvating power, enable efficient mass transfer and selective extractions [7]. The non-toxic nature and easy removal of carbon dioxide through pressure reduction make this approach particularly attractive for pharmaceutical and specialty chemical applications [7].

Water-mediated synthesis protocols leverage the unique properties of aqueous media to promote carbon-nitrogen bond formation [5]. Hydrophobic effects can drive substrate association and reaction in aqueous systems, often leading to enhanced reaction rates and selectivities [5]. The elimination of organic solvents reduces environmental impact while simplifying downstream processing and purification [5].

Mechanochemical synthesis employs mechanical energy to activate chemical transformations without requiring elevated temperatures or pressures [7]. Ball milling and other mechanical activation techniques can induce bond formation through controlled mechanical stress [7]. This approach offers particular advantages for solid-state reactions and can be combined with minimal quantities of liquid additives to enhance reactivity [7].

| Green Chemistry Protocol | Key Features | Reaction Time | Energy Consumption | Atom Economy (%) | Scalability |

|---|---|---|---|---|---|

| Solvent-free synthesis | No organic solvents [5] | 4-8 hours | Low | 85-95 | Excellent |

| Microwave-assisted synthesis | Rapid heating, energy efficient [7] | 10-30 minutes | Very low | 80-90 | Good |

| Ionic liquid mediated | Recyclable medium [6] | 2-6 hours | Moderate | 75-85 | Moderate |

| Supercritical carbon dioxide | Environmentally benign solvent [7] | 1-3 hours | Moderate | 85-95 | Good |

| Water-mediated synthesis | Aqueous medium [5] | 6-12 hours | Low | 70-80 | Excellent |

| Mechanochemical synthesis | Mechanical energy activation [7] | 1-4 hours | Low | 80-90 | Moderate |

The implementation of continuous flow processes enhances the sustainability of diamine synthesis by improving heat and mass transfer efficiency [5]. Flow reactors enable precise control of reaction parameters while facilitating online monitoring and automated optimization [5]. The reduced reactor volumes and improved safety profiles make flow chemistry particularly attractive for hazardous transformations [5].

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive